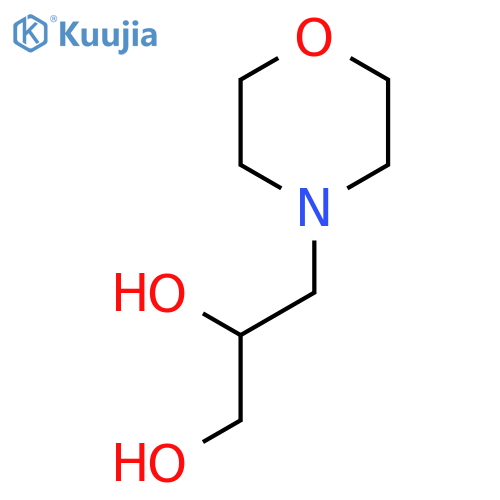Cas no 6425-32-7 (3-morpholino-1,2-propanediol)

3-morpholino-1,2-propanediol structure
商品名:3-morpholino-1,2-propanediol
3-morpholino-1,2-propanediol 化学的及び物理的性質
名前と識別子
-
- 3-morpholino-1,2-propanediol
- 3-(4-Morpholino)-1,2-propanediol
- 3-(4-morpholinyl)-1,2-Propanediol
- 3-morpholin-4-ylpropane-1,2-diol
- 3-Morpholinopropane-1,2-diol
- D91406
- SCHEMBL11186
- 3-Morpholino-1,2-propanediol, >=96%
- 3-(morpholin-4-yl)propane-1,2-diol
- 3-(n-morpholino)-1,2-propanediol
- 3-(4-Morpholinyl)-1,2-propanediol #
- DTXSID40982795
- EINECS 229-193-1
- 3-morpholino propylene glycol
- FT-0613693
- MFCD00006176
- 6425-32-7
- 3-morpholin-4-yl-propane-1,2-diol
- AS-59458
- 1,2-Propanediol, 3-(4-morpholinyl)-
- M0934
- NS00046666
- AKOS005207318
- STL373548
- DB-054634
- BBL027564
-
- MDL: MFCD00006176
- インチ: InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2
- InChIKey: VZBNUEHCOOXOHR-UHFFFAOYSA-N
- ほほえんだ: C1COCCN1CC(CO)O
- BRN: 107210
計算された属性
- せいみつぶんしりょう: 161.10500
- どういたいしつりょう: 161.105
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52.9A^2
じっけんとくせい
- 密度みつど: 1.157 g/mL at 25 °C(lit.)
- ゆうかいてん: 37-38 °C(lit.)
- ふってん: 191 °C30 mm Hg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.493
- PSA: 52.93000
- LogP: -1.39030
- かんど: Hygroscopic
3-morpholino-1,2-propanediol セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:3-9
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
3-morpholino-1,2-propanediol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-morpholino-1,2-propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M725320-2.5g |
3-Morpholino-1,2-propanediol |
6425-32-7 | 2.5g |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0934-25g |
3-morpholino-1,2-propanediol |
6425-32-7 | 98.0%(GC&T) | 25g |
¥595.0 | 2022-06-10 | |
| abcr | AB139115-25 g |
3-(N-Morpholino)-1,2-propanediol, 97%; . |
6425-32-7 | 97% | 25 g |
€285.40 | 2023-07-20 | |
| TRC | M725320-500mg |
3-Morpholino-1,2-propanediol |
6425-32-7 | 500mg |
$ 65.00 | 2022-06-03 | ||
| abcr | AB139115-5g |
3-(N-Morpholino)-1,2-propanediol, 97%; . |
6425-32-7 | 97% | 5g |
€157.40 | 2023-09-18 | |
| A2B Chem LLC | AB65406-5g |
3-Morpholinopropane-1,2-diol |
6425-32-7 | 98% | 5g |
$52.00 | 2024-04-19 | |
| Ambeed | A543995-25g |
3-Morpholinopropane-1,2-diol |
6425-32-7 | 98% | 25g |
$61.0 | 2024-08-02 | |
| 1PlusChem | 1P003K8U-5g |
3-Morpholinopropane-1,2-diol |
6425-32-7 | 98% | 5g |
$61.00 | 2025-02-20 | |
| 1PlusChem | 1P003K8U-25g |
3-Morpholinopropane-1,2-diol |
6425-32-7 | 98% | 25g |
$150.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D747941-1g |
3-Morpholinopropane-1,2-diol |
6425-32-7 | 98.0% | 1g |
$160 | 2025-02-26 |
3-morpholino-1,2-propanediol 関連文献
-
Romaric Gérardy,Julien Estager,Patricia Luis,Damien P. Debecker,Jean-Christophe M. Monbaliu Catal. Sci. Technol. 2019 9 6841
6425-32-7 (3-morpholino-1,2-propanediol) 関連製品
- 40987-46-0((4-Methyl-2-morpholinyl)methanol)
- 6270-19-5(4-[(oxiran-2-yl)methyl]morpholine)
- 2109-66-2(1-(morpholin-4-yl)propan-2-ol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
